3-(1-Benzyl-1H-pyrrol-2-yl)prop-2-enoic acid
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Overview
Description
3-[2-(N-Benzyl)pyrrolyl] acrylic acid is an organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol This compound features a pyrrole ring substituted with a benzyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzylation: The pyrrole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acrylic Acid Addition: The final step involves the addition of acrylic acid to the benzylated pyrrole ring through a Heck reaction, which is a palladium-catalyzed coupling reaction between an alkene and an aryl halide.
Industrial Production Methods
Industrial production of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(N-Benzyl)pyrrolyl] acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
3-[2-(N-Benzyl)pyrrolyl] acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(N-Methyl)pyrrolyl] acrylic acid
- 3-[2-(N-Ethyl)pyrrolyl] acrylic acid
- 3-[2-(N-Phenyl)pyrrolyl] acrylic acid
Comparison
3-[2-(N-Benzyl)pyrrolyl] acrylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its analogs. The benzyl group enhances the compound’s lipophilicity and may influence its biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
60290-03-1 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(1-benzylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,16,17) |
InChI Key |
FAQBKSZZQDTEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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